1,2,4,8-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,4,8-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to persistent organic pollution in the environment . They are known for their toxic properties and potential to cause developmental disturbances and cancer .
Preparation Methods
1,2,4,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. This process typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled conditions . Industrial production methods often involve the incineration of chlorine-containing substances, such as polyvinyl chloride (PVC), and the chlorine bleaching of paper .
Chemical Reactions Analysis
1,2,4,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common reagents used in these reactions include chlorine gas, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,4,8-Tetrachlorodibenzo-P-dioxin has several scientific research applications:
Mechanism of Action
1,2,4,8-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound causes the receptor to translocate to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then regulates the transcription of various genes involved in xenobiotic metabolism, leading to toxic effects such as oxidative stress and DNA damage .
Comparison with Similar Compounds
1,2,4,8-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and certain polychlorinated biphenyls. These compounds share similar chemical structures and toxic mechanisms of action . this compound is unique in its specific chlorine substitution pattern, which influences its toxicity and environmental persistence .
Similar compounds include:
Polychlorinated dibenzo-p-dioxins (PCDDs): A group of compounds with varying numbers and positions of chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Compounds structurally similar to PCDDs but with a different arrangement of oxygen atoms.
Polychlorinated biphenyls (PCBs): Compounds with two benzene rings and varying chlorine substitutions.
Properties
IUPAC Name |
1,2,4,8-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-12-10(16)6(14)4-7(15)11(12)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKODBWQSAEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073624 | |
Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-29-9 | |
Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,8-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7JA1I3A7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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